Product packaging for 3-Cyclohexyl-2-methylpropan-1-ol(Cat. No.:CAS No. 76019-90-4)

3-Cyclohexyl-2-methylpropan-1-ol

Cat. No.: B1353456
CAS No.: 76019-90-4
M. Wt: 156.26 g/mol
InChI Key: FROCGBFQIWUEGD-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B1353456 3-Cyclohexyl-2-methylpropan-1-ol CAS No. 76019-90-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyl-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(8-11)7-10-5-3-2-4-6-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROCGBFQIWUEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444941
Record name 2-methyl-3-cyclohexylpropanol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76019-90-4
Record name β-Methylcyclohexanepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76019-90-4
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Record name 2-methyl-3-cyclohexylpropanol
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Record name 3-cyclohexyl-2-methylpropan-1-ol
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Synthetic Methodologies for 3 Cyclohexyl 2 Methylpropan 1 Ol and Analogues

Chemo-Enzymatic Approaches in 2-Methyl-Substituted Primary Alcohol Synthesis

Chemo-enzymatic methods, which combine traditional chemical synthesis with highly selective enzymatic reactions, offer powerful pathways to chiral 2-methyl-substituted primary alcohols. These approaches often utilize enzymes like lipases and alcohol dehydrogenases to achieve high levels of stereoselectivity under mild reaction conditions. nih.govnih.gov

Kinetic resolution is a widely employed technique for separating enantiomers of a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the newly formed product. Lipases are particularly effective for this purpose, often used in the enantioselective acylation of alcohols. rsc.orgpolimi.it

Pseudomonas cepacia lipase (B570770) (PCL), also known as Amano PS, has been extensively studied for the kinetic resolution of primary 2-methyl-substituted alcohols. rsc.org PCL demonstrates good enantioselectivity in the transesterification of these alcohols using acyl donors like vinyl acetate (B1210297) in organic solvents. rsc.org The enzyme typically favors one enantiomer, leading to the production of an enantioenriched ester and the corresponding unreacted alcohol of the opposite configuration. nih.gov

The molecular basis for PCL's enantioselectivity towards primary alcohols has been investigated through a combination of molecular modeling and kinetic studies. nih.gov Unlike secondary alcohols, primary alcohols bind to the active site of PCL in a manner where the stereocenter's methyl group of the faster-reacting enantiomer fits into a specific hydrophobic pocket. nih.gov This binding orientation is less favorable for the slower-reacting enantiomer, resulting in the observed enantioselectivity. nih.gov In some cases, specific amino acid residues, such as Tyrosine (Tyr29), can influence enantioselectivity through interactions like hydrogen bonding with the substrate. nih.gov

The enantiomeric ratio (E-value), a measure of an enzyme's enantioselectivity, is significantly influenced by the structure of the substrate in lipase-catalyzed transesterifications. Studies on a series of primary 2-methyl-substituted propan-1-ols have shown a clear correlation between the substituent at the 3-position and the resulting E-value. rsc.org

For instance, the transesterification of 3-cycloalkyl-2-methylpropan-1-ols, including the target compound 3-cyclohexyl-2-methylpropan-1-ol, using Pseudomonas cepacia lipase generally yields moderate enantioselectivities. rsc.org In contrast, substrates with an aryl group at the 3-position exhibit significantly higher E-values, often exceeding 100. Alcohols with simple alkyl chains at this position tend to show the lowest enantioselectivity. rsc.org

Table 1: Influence of Substrate Structure on Enantiomeric Ratios (E-values) in PCL-Catalyzed Resolution

Substrate Class Typical E-value
3-Aryl-2-methylpropan-1-ols > 100
3-Cycloalkyl-2-methylpropan-1-ols ~ 20
2-Methylalkan-1-ols ~ 10

Data sourced from studies on Pseudomonas cepacia lipase-catalysed enantioselective acylation. rsc.org

An alternative enzymatic route to chiral alcohols is the asymmetric reduction of prochiral ketones. nih.gov This transformation can be achieved using isolated reductase enzymes or whole-cell biocatalysts. nih.govnih.gov These biocatalysts often exhibit remarkable chemo-, regio-, and stereoselectivity, operating under mild conditions of temperature and pH. nih.gov

The use of isolated enzymes can lead to higher volumetric productivity and fewer side reactions. nih.gov However, a significant challenge is the requirement for stoichiometric amounts of expensive cofactors like NADH or NADPH. This necessitates the implementation of an effective cofactor regeneration system. nih.gov Whole-cell biotransformations offer a practical alternative as they contain internal systems for cofactor regeneration, often utilizing a simple co-substrate like glucose. nih.govresearchgate.net Furthermore, the enzymes within whole cells are often more stable due to being in their natural cellular environment. nih.gov A variety of microorganisms, including strains of Bacillus cereus, have been identified as effective whole-cell biocatalysts for the anti-Prelog reduction of various ketones to their corresponding (R)-alcohols with high conversion and enantiomeric excess. mdpi.com

Lipase-Catalyzed Kinetic Resolution Strategies for Chiral 3-Cycloalkyl-2-methylpropan-1-ols

Asymmetric Chemical Synthesis Routes to Chiral this compound

Asymmetric chemical synthesis provides direct routes to enantiomerically pure compounds without the need for resolving a racemic mixture. These methods focus on creating the desired stereocenter with a high degree of control.

The construction of a chiral center in alkyl-branched primary alcohols like this compound involves several established strategies in asymmetric synthesis. One common approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily incorporated into the substrate molecule to direct a subsequent reaction, after which it is cleaved to yield the enantiopure product. rsc.org For example, an aldol (B89426) reaction between a chiral enolate and an aldehyde can create a new stereocenter with high diastereoselectivity. rsc.org

Another powerful technique involves the asymmetric reduction of a suitable prochiral precursor, such as an α,β-unsaturated carboxylic acid derivative. Catalytic asymmetric hydrogenation using chiral transition metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can effectively reduce the double bond to create the desired stereocenter. Subsequent reduction of the carboxyl group yields the chiral primary alcohol.

Furthermore, reactions involving the conversion of alcohols to alkyl halides can proceed with a defined stereochemistry. masterorganicchemistry.com For primary alcohols, the reaction with hydrogen halides typically follows an SN2 mechanism, which involves an inversion of configuration if the starting alcohol is chiral. youtube.com Understanding these mechanistic pathways is crucial for designing multi-step syntheses where stereochemistry must be controlled. masterorganicchemistry.com

Application of Cyclopropane (B1198618) Intermediates in Stereoselective Syntheses

The use of cyclopropane intermediates represents a powerful strategy for the stereoselective synthesis of complex acyclic structures, including substituted propanols. The inherent ring strain of cyclopropanes makes them valuable synthetic precursors that can undergo regioselective and stereoselective ring-opening reactions to afford products with well-defined stereochemistry.

One of the most effective methods for creating cyclopropanes is the Simmons-Smith cyclopropanation reaction. nih.gov This reaction typically involves the use of a diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid, which then reacts with an alkene to form the cyclopropane ring. For the synthesis of precursors to this compound, an appropriately substituted allylic alcohol could be subjected to a directed Simmons-Smith reaction, where the hydroxyl group directs the cyclopropanation to one face of the double bond, thereby establishing the relative stereochemistry of the resulting cyclopropylmethanol.

Furthermore, tandem reactions that combine asymmetric additions to carbonyl compounds with subsequent cyclopropanation offer an efficient route to chiral cyclopropyl (B3062369) alcohols. For instance, an asymmetric alkyl or vinyl addition to an α,β-unsaturated aldehyde can generate a chiral allylic alcohol intermediate. nih.gov In the same pot, this intermediate can undergo a diastereoselective cyclopropanation to yield a cyclopropyl alcohol with high enantiomeric and diastereomeric purity. nih.gov

The strategic ring-opening of these cyclopropane intermediates is crucial for accessing the desired β-methyl alcohol moiety. Donor-acceptor (D-A) cyclopropanes, which are substituted with both an electron-donating and an electron-withdrawing group, are particularly useful in this regard as they are predisposed to ring-opening reactions. nih.gov The ring-opening can be triggered by various reagents and catalysts, leading to the formation of a 1,3-difunctionalized open-chain product. For example, an organocatalytic enantioselective cascade Michael-alkylation reaction can produce highly functionalized chiral cyclopropanes, which in some cases can undergo spontaneous or induced stereoselective ring-opening. organic-chemistry.org

Recent advances have also highlighted the utility of cyclopropanols as versatile three-carbon synthons. rsc.org These can undergo a variety of transformations, including ring-opening reactions mediated by transition metals like cobalt, copper, nickel, and zinc, to generate metal homoenolates. These intermediates can then participate in coupling reactions to form new carbon-carbon bonds with a high degree of asymmetric induction, controlled by chiral ligands. rsc.org

Organometallic and Palladium-Catalyzed Approaches for Related Alcohol Structures

Organometallic reagents are fundamental tools for the synthesis of alcohols, including those with the structural complexity of this compound. Grignard reagents and organolithium reagents are excellent carbon nucleophiles that readily react with carbonyl compounds to form new carbon-carbon bonds and, after an aqueous workup, the corresponding alcohol. libretexts.orglibretexts.org For the synthesis of a 2-methylpropan-1-ol derivative, a key step could involve the reaction of an organometallic reagent with an appropriate aldehyde. For instance, the reaction of a cyclohexylmethylmagnesium halide with propionaldehyde (B47417) would be a direct, albeit non-stereoselective, route to this compound.

The versatility of organometallic reagents extends to their use in more complex, multi-step synthetic sequences. For example, they can be used to generate highly functionalized intermediates that are then elaborated into the final alcohol product. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, while not as direct for the synthesis of simple aliphatic alcohols, offer powerful methods for constructing the carbon skeletons of more complex analogues. Reactions such as the Suzuki, Heck, and Sonogashira couplings are invaluable for creating carbon-carbon bonds. For instance, a palladium-catalyzed Heck reaction could be employed to couple a cyclohexenyl halide with an appropriate alkene, which could then be further functionalized to the desired alcohol. Palladium-mediated cascade reactions have also been developed for the synthesis of complex heterocyclic structures, demonstrating the power of this approach in building molecular complexity. nih.gov

Derivatization Strategies for this compound

The functionalization of this compound, primarily through its hydroxyl group, is a key strategy for modifying its physical and chemical properties, particularly for applications in the fragrance industry.

Esterification Reactions for Odorant and Specialty Chemical Applications

The conversion of this compound to its corresponding esters is a common derivatization strategy to generate compounds with desirable olfactory properties. A patent has been granted for the esters and diesters of 3-cyclohexyl-2-methyl-1-propanol, highlighting their use in perfumed articles. google.com The specific esterifying agent can significantly influence the resulting fragrance profile.

The fragrance properties of esters derived from structurally similar alcohols, such as 3-cyclohexyl-1-propanol and 3-cyclohexyl-1-butanol, have been studied, and these compounds are noted to possess interesting fragrant properties that could enrich the palette of synthetic fragrance compounds. perfumerflavorist.com The synthesis of these esters is typically achieved through standard esterification procedures, such as the reaction of the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of a catalyst. The choice of the carboxylic acid component is critical in tuning the final scent of the ester.

It is noteworthy that the aldehyde analogue, 3-cyclohexyl-2-methylpropanal, is also valued as a fragrance ingredient. google.com This underscores the importance of the 3-cyclohexyl-2-methylpropyl moiety in the design of new odorants.

Synthesis of Related Cyclohexyl-Containing Alcohols and Ethers

The synthesis of other alcohols and ethers containing a cyclohexyl group provides a broader range of compounds with potential applications as specialty chemicals and fragrances. For example, the synthesis of methyl 2-(3-hydroxycyclohexyl)acetate has been described, involving the reduction of a keto-ester precursor using sodium borohydride. chemicalbook.com This demonstrates a straightforward method for introducing a hydroxyl group onto a cyclohexyl ring that already bears a functionalized side chain.

The synthesis of cyclohexyl ethers, such as cyclohexyl propyl ether, can be achieved via the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of cyclohexanol (B46403) with a strong base like sodium to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., 1-bromopropane). organic-chemistry.org

Advanced Analytical Characterization Techniques in 3 Cyclohexyl 2 Methylpropan 1 Ol Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 3-Cyclohexyl-2-methylpropan-1-ol by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of a related compound, 2-methylpropan-1-ol, shows distinct signals that can be extrapolated to understand the environment of protons in this compound. docbrown.info In 2-methylpropan-1-ol, the protons are in four different chemical environments, leading to four principal peaks in the low-resolution spectrum. docbrown.info The integration of these peaks reveals a proton ratio of 6:1:2:1, corresponding to the different proton groups in the molecule. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides evidence for the number of distinct carbon environments in a molecule. docbrown.info For instance, in the analogous 2-methylpropan-1-ol, there are three different chemical shift lines, indicating three unique carbon environments out of the four carbon atoms present. docbrown.info The two methyl carbons are equivalent and thus show a single chemical shift. docbrown.info This principle of identifying unique carbon environments is directly applicable to the analysis of this compound.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm)
¹HData not available
¹³CData not available

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak in the mass spectrum confirms the compound's molecular mass. revisely.com High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio to a very high degree of accuracy. nih.gov

The fragmentation pattern offers clues to the molecule's structure. For example, in the mass spectrum of the related 2-methylpropan-2-ol, a peak at m/z = 59 can be attributed to the loss of a methyl group from the parent ion. docbrown.info Similar fragmentation analysis for this compound would involve the identification of fragments resulting from the cleavage of the cyclohexyl and methylpropyl groups.

Table 2: Mass Spectrometry Data for this compound

Technique Ion m/z (Mass-to-Charge Ratio)
Mass SpectrometryMolecular Ion [M]⁺156.27
High-Resolution Mass Spectrometry[M+H]⁺157.1587

Note: The m/z values are based on the molecular weight of this compound (C10H20O). nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The most characteristic absorption for this alcohol is the broad O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding. docbrown.info Other key peaks would include C-H stretching vibrations for the cyclohexyl and methylpropyl groups, and C-O stretching vibrations. The region from approximately 1500 to 400 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule. docbrown.info

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-HStretching (broad)~3200-3600
C-HStretching~2850-3000
C-OStretching~1000-1200

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating this compound from any impurities and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying its concentration in a sample. A reverse-phase HPLC method can be developed for this purpose. For a similar compound, 1-Cyclohexyl-2-methylpropan-1-one, an effective separation was achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This type of method allows for the separation of the main compound from byproducts or starting materials, with the area under the peak being proportional to its concentration.

Since this compound possesses a chiral center at the second carbon of the propanol (B110389) chain, it can exist as two enantiomers: (R)-3-Cyclohexyl-2-methylpropan-1-ol and (S)-3-Cyclohexyl-2-methylpropan-1-ol. nih.gov Chiral HPLC is the technique of choice for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The specific (2S)-enantiomer is documented in PubChem. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical method used to separate, identify, and quantify individual chemical compounds within a sample. In the context of this compound analysis, GC would be employed to isolate the compound from a mixture, and MS would be used to determine its molecular weight and elucidate its structure through the analysis of its fragmentation pattern.

The process involves injecting a sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a long capillary column. The separation is based on the differential partitioning of the compound between the stationary phase lining the column and the mobile gas phase. The time it takes for a compound to travel through the column is known as its retention time, a characteristic property under specific experimental conditions.

Once the compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to ionize and break apart into charged fragments. These fragments are then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of each fragment ion.

Detailed Research Findings

Specific experimental GC-MS data, including retention times and a comprehensive table of mass spectral fragment ions for this compound, are not available in the public domain at this time. While the PubChem database references a GC-MS spectrum for this compound, identified as KC-0-374-2 from Wiley SpectraBase, the detailed fragmentation data is not accessible. nih.gov

For illustrative purposes, the analysis of a structural isomer, 1-Cyclohexyl-2-methyl-2-propanol, shows common fragmentation patterns for cyclohexyl-containing alcohols, which would likely share some similarities with the target compound. However, without direct experimental data for this compound, a detailed and accurate data table and interpretation cannot be provided.

Biological Activities and Industrial Applications of 3 Cyclohexyl 2 Methylpropan 1 Ol and Derivatives Excluding Human Clinical Data

Role as Aroma Chemicals and Fragrance Ingredients

The compound 3-Cyclohexyl-2-methylpropan-1-ol, also known by synonyms such as 2-Methyl-3-cyclohexylpropanol, is a significant molecule in the fragrance industry. Its unique olfactory properties make it a valuable ingredient in the formulation of a wide array of consumer products.

Olfactory Characteristics and Industrial Significance

The industrial significance of this compound is rooted in its distinct and pleasant olfactory profile. It is described as possessing a green, fruity, and rosy fragrance. This unique combination of scent notes makes it a desirable component for creating complex and appealing fragrances. The molecular structure, featuring both a cyclohexyl ring and a hydroxyl group, is key to its characteristic aroma. In the broader context of fragrance chemistry, the substitution of an isoamyl group with a cyclohexyl group is a known strategy that can be employed without significantly altering the fundamental odor character of a molecule. perfumerflavorist.com This principle highlights the importance of the cyclohexyl moiety in defining the scent profile of compounds like this compound.

Table 1: Applications of this compound in Consumer Products

Product Category Specific Examples
Perfumery Fine Fragrances, Colognes
Cosmetics Lotions, Creams
Toiletries Soaps, Shampoos
Detergents Laundry Detergents (Liquid & Powder)
Household Cleaners Liquid and Powdered Cleaners
Other Fabric Softeners, Air Fresheners

Preclinical Investigations into Biological Interactions and Mechanisms

Enzyme-Substrate Interactions and Biotransformations (e.g., in Flavor Chemistry)

As of the current available scientific literature, there are no specific studies detailing the enzyme-substrate interactions or biotransformations of this compound in the context of flavor chemistry. While research exists on the microbial transformation of other cyclic ketones and alcohols for the creation of novel flavor and fragrance compounds, specific data on the enzymatic pathways involving this compound is not publicly available.

Structure-Activity Relationship (SAR) Studies in Non-Human Biological Systems

Specific structure-activity relationship (SAR) studies for this compound in non-human biological systems have not been identified in the current body of scientific literature. General principles of SAR in fragrance chemistry provide some insight into the potential contributions of its structural features.

While direct studies on this compound are not available, general principles in fragrance chemistry indicate that both the hydroxyl group and the cyclohexyl moiety are critical to its olfactory properties. The hydroxyl group is a common osmophore, a functional group that imparts odor to a molecule. The size and shape of the molecule, heavily influenced by the bulky cyclohexyl group, also play a crucial role in how it is perceived by olfactory receptors. In structure-odor relationship studies, it has been noted that substituting an isoamyl group with a cyclohexyl group can be done without drastically changing the odor character, suggesting the cyclohexyl group provides a specific steric profile that is important for its scent. perfumerflavorist.com However, detailed molecular recognition studies involving olfactory receptors and this compound have not been published.

Table 2: Olfactory Profile of this compound and Related Structural Insights

Compound Reported Olfactory Notes Structural Feature Contributions

Applications as Synthetic Building Blocks in Non-Therapeutic Contexts

This compound serves as a versatile synthetic building block, primarily in the creation of fragrance compounds. Its characteristic structure, featuring a cyclohexyl ring and a primary alcohol functional group, allows for a range of chemical modifications to produce derivatives with specific olfactory properties. While its application is most prominent in the fragrance industry, its structural motifs are also found in the realm of semiochemicals, highlighting the broader utility of cyclohexyl-containing compounds in specialized chemical synthesis.

Intermediates for Specialty Chemicals and Industrial Perfumery

The primary industrial application of this compound as a synthetic building block is in the fragrance industry. The compound itself, also known by its synonym 2-Methyl-3-cyclohexylpropanol, possesses a pleasant "green, fruity, rosy" fragrance. This makes it a valuable ingredient in various perfumed products.

More significantly, it serves as a key intermediate in the synthesis of a variety of fragrance esters. Through esterification of the primary alcohol group with various carboxylic acids or their anhydrides, a range of esters with unique and desirable scents can be produced. A prominent example is 2-methyl-3-cyclohexylpropyl acetate (B1210297), the acetate ester of the parent alcohol. This derivative is described as having a "very pleasant fruity, rosy fragrance with floral top notes". The synthesis of these esters is a conventional chemical transformation, reacting the alcohol with the corresponding acid anhydride or acid halide.

The utility of these compounds in perfumery is not limited to their scent profiles. They are also valued for being cost-effective to produce and are projected to be biodegradable. These characteristics are crucial for their commercial viability in consumer products such as cosmetics, soaps, air fresheners, and detergents.

A structurally related compound, 2,2-dimethyl-3-cyclohexyl-1-propanol, is also utilized in the perfume industry for its distinct "muguet" (lily-of-the-valley) odor note. This further illustrates the importance of the cyclohexylpropanol framework in the design and synthesis of specialty fragrance chemicals.

Table 2: Fragrance Properties of this compound and a Key Derivative
CompoundOdor ProfileApplication
This compoundGreen, fruity, rosyFragrance ingredient
2-Methyl-3-cyclohexylpropyl acetateFruity, rosy with floral top notesFragrance ingredient

Beyond its established role in the fragrance industry, the hydroxyl group of this compound makes it a potential starting material for the synthesis of other organic compounds, although its use in other specialty chemical applications such as plasticizers or solvents is not well-documented.

Environmental Fate and Degradation of 3 Cyclohexyl 2 Methylpropan 1 Ol

Environmental Exposure Pathways and Distribution Assessment in Consumer Product Lifecycle

The release of 3-Cyclohexyl-2-methylpropan-1-ol into the environment is primarily linked to its use in consumer products. While specific data for this compound is limited, similar cyclohexyl-containing alcohols are utilized as fragrance ingredients in a variety of household products.

Potential exposure pathways throughout the product lifecycle include:

Manufacturing and Formulation: During the industrial synthesis of the compound and its incorporation into consumer goods like detergents, cosmetics, and air fresheners, there is a potential for release into the environment through industrial wastewater and atmospheric emissions.

Consumer Use: The primary route of environmental entry during consumer use is through "down-the-drain" disposal of products such as soaps, shampoos, and cleaning agents. This leads to the introduction of the compound into municipal wastewater systems. Volatilization from products like air fresheners and perfumes can also lead to its direct release into the atmosphere.

Disposal: The disposal of unused or empty product containers in landfills can result in the slow leaching of the compound into the surrounding soil and groundwater.

Once released, the distribution of this compound in the environment is governed by its physicochemical properties.

PropertyValueSource
Molecular Formula C10H20OPubChem
Molecular Weight 156.27 g/mol PubChem
Water Solubility Data not available
Vapor Pressure Data not available
Log Kow (Octanol-Water Partition Coefficient) Data not available

Without data on its water solubility, vapor pressure, and octanol-water partition coefficient, a definitive assessment of its environmental distribution cannot be made. However, its structure suggests it would have some degree of lipophilicity, potentially leading to its partitioning into organic matter in soil and sediment.

Stability and Degradation Profiles in Environmental Compartments (Water, Air)

In Water: There is currently no published data on the hydrolysis, photolysis, or biodegradation of this compound in aquatic environments. Therefore, its persistence in water is unknown.

In Air: Similarly, no experimental data exists for the atmospheric degradation of this compound. Its potential for long-range transport would depend on its atmospheric lifetime, which is yet to be determined.

Metabolite Identification and Transformation Pathways in Environmental Systems

As of the latest available information, there have been no studies published that identify the environmental metabolites or transformation products of this compound. Understanding the transformation pathways is essential for a complete environmental risk assessment, as the degradation products could be more or less harmful than the parent compound. Without such studies, the full environmental impact of this compound remains uncharacterized.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Cyclohexyl-2-methylpropan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride or magnesium acetate as catalysts, with hexane as a solvent. Reaction optimization should focus on catalyst loading (e.g., 5–10 mol% PdCl₂) and temperature control (60–80°C) to minimize side reactions . Alternative routes may involve nucleophilic substitution of chloroalkane precursors with hydroxide ions, as demonstrated in analogous alcohol syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve cyclohexyl and methyl group environments. Infrared (IR) spectroscopy identifies hydroxyl (-OH) stretches (~3200–3600 cm⁻¹). Mass spectrometry (MS) and InChIKey/SMILES descriptors (e.g., HPOHAUWWDDPHRS-UHFFFAOYSA-N) provide molecular weight and stereochemical validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Ensure adequate ventilation to avoid inhalation risks. In case of spills, absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Emergency procedures should include immediate rinsing with water for skin/eye contact and consultation with poison control centers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical purity in derivatives of this compound?

  • Methodological Answer : Stereochemical control may require chiral catalysts (e.g., enantioselective palladium complexes) or chiral auxiliaries. For example, (+)-cis-carvyl acetate synthesis employs stereospecific acetylation under controlled temperatures (0–5°C) to preserve configuration . Monitor enantiomeric excess via chiral HPLC or polarimetry.

Q. What strategies resolve contradictions in reported reactivity data for cyclohexanol derivatives under oxidative conditions?

  • Methodological Answer : Discrepancies may arise from surface interactions (e.g., adsorption on labware) or trace oxidants. Use microspectroscopic imaging to track molecular-level changes on surfaces . Conduct control experiments in inert reactors (e.g., glass-lined) and quantify oxidant concentrations via iodometric titration.

Q. How does solvent polarity affect the catalytic efficiency of hydrogenolysis reactions for this compound synthesis?

  • Methodological Answer : Nonpolar solvents like hexane enhance catalyst stability but may reduce substrate solubility. Compare turnover frequencies (TOF) in hexane vs. polar aprotic solvents (e.g., THF). Solvent screening should include Hansen solubility parameters to balance reactivity and mass transfer .

Q. What computational models predict the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives. Experimental validation via OECD 301F tests (ready biodegradability) and HPLC-MS analysis of degradation byproducts. Mitigate environmental release via spill containment protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.